Methyl 3-bromo-2-methylisonicotinate

Catalog No.
S14028311
CAS No.
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-methylisonicotinate

Product Name

Methyl 3-bromo-2-methylisonicotinate

IUPAC Name

methyl 3-bromo-2-methylpyridine-4-carboxylate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,1-2H3

InChI Key

JKUUJZPAQWEEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)C(=O)OC

Methyl 3-bromo-2-methylisonicotinate is an organic compound characterized by the molecular formula C8H8BrNO2C_8H_8BrNO_2. It is a derivative of isonicotinic acid, specifically formed by the bromination of 2-methylisonicotinic acid, where a bromine atom replaces a hydrogen atom at the 3-position of the pyridine ring. Additionally, the carboxyl group of isonicotinic acid is esterified with methanol to form the methyl ester. This compound exhibits unique chemical properties due to the presence of both a bromine atom and a methyl group, which influence its reactivity and biological activity significantly.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) .

These reactions allow for the synthesis of various derivatives that may exhibit distinct biological activities or serve as intermediates in further synthetic pathways.

Research indicates that methyl 3-bromo-2-methylisonicotinate possesses significant biological activity. The presence of the bromine atom enhances its reactivity, potentially increasing its efficacy against various pathogens compared to non-brominated analogs. Compounds derived from isonicotinic acids are known for their roles in pharmacology, particularly in developing anti-tuberculosis drugs and other therapeutics targeting bacterial infections. The compound's antimicrobial properties have been highlighted in several studies, suggesting its potential as a therapeutic agent.

The synthesis of methyl 3-bromo-2-methylisonicotinate generally follows these steps:

  • Bromination: The initial step involves the bromination of 2-methylisonicotinic acid using either bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform.
  • Esterification: The brominated product is then reacted with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

On an industrial scale, these methods are often optimized for higher yields and purity, employing continuous flow reactors and automated systems to enhance efficiency.

Methyl 3-bromo-2-methylisonicotinate has several applications:

  • Pharmaceutical Development: It serves as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Chemical Research: Its unique structure makes it valuable for research in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pathogens.

Studies on the interactions of methyl 3-bromo-2-methylisonicotinate with biological targets reveal its potential mechanisms of action. It may interact with specific enzymes or receptors involved in microbial metabolism or pathogenesis. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound. Research indicates that derivatives may enhance or modify its biological activity through targeted interactions with cellular components.

Several compounds are structurally similar to methyl 3-bromo-2-methylisonicotinate. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-3-methylisonicotinateBromine at 2-position, methyl at 3-positionDifferent reactivity profile due to position of substitution
Methyl isonicotinateNo halogen substitution; simple methyl esterBaseline compound for comparison without halogen effects
Methyl nicotinateNo halogen substitution; simple methyl esterSimilarity to isonicotinates but lacks additional reactivity
Ethyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinateMultiple halogen substitutionsIncreased complexity and potential for diverse biological activity

The uniqueness of methyl 3-bromo-2-methylisonicotinate lies in its combination of both a bromine atom and a methyl group on the pyridine ring, which significantly influences its reactivity and biological activity compared to its analogs. This makes it a compound of interest for further research and application development in medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

228.97384 g/mol

Monoisotopic Mass

228.97384 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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